molecular formula C16H14ClN3O3 B7700762 N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide

Cat. No.: B7700762
M. Wt: 331.75 g/mol
InChI Key: MQELQURADKYBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids under dehydrating conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl halide reacts with an appropriate nucleophile.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form amines.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The furan ring may enhance the compound’s binding affinity and specificity, while the chlorophenyl group can contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: Similar structure but with a thiophene ring instead of a furan ring.

    N-(2-chlorophenyl)-4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]butanamide: Contains a pyridine ring instead of a furan ring.

Uniqueness

N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide is unique due to the combination of its structural elements, which confer specific chemical and biological properties. The presence of the furan ring, in particular, may enhance its reactivity and potential as a bioactive compound compared to its analogs with different heterocyclic rings.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c17-11-5-1-2-6-12(11)18-14(21)8-3-9-15-19-16(20-23-15)13-7-4-10-22-13/h1-2,4-7,10H,3,8-9H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQELQURADKYBCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.